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For Researchers, Scientists, and Drug Development Professionals

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has
emerged as a critical regulator in diverse cellular processes, including transcriptional

regulation, cell cycle progression, and DNA damage repair. Its overexpression is implicated in
numerous cancers, making it a compelling target for therapeutic intervention. This guide
provides an objective, data-driven comparison of currently available small molecule inhibitors of
CARM1, focusing on their potency, selectivity, and mechanisms of action to aid researchers in
selecting the appropriate tool compound for their studies.

At a Glance: Quantitative Comparison of CARM1
Inhibitors

The development of potent and selective CARML1 inhibitors has accelerated our understanding
of its biological functions. Below is a summary of the key quantitative data for the most well-
characterized inhibitors.
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Selectivity Profile

Inhibitor CARM1 IC50 Key Features
(IC50)
Potent and selective,
Highly selective primarily targets non-
EZM2302 6 NnM[1][2][3] against other histone histone substrates,
methyltransferases.[1] = minimal effect on
histone methylation.[4]
Potent and selective,
PRMT6: 1.3 pM; o )
inhibits both histone
PRMTS8: 8.1 uM;
) (H3R17me2a,
TP-064 <10 nM[5][6] >100-fold selective
H3R26me2a) and
over other PRMTs.[5] )
non-histone
[7]
substrates.[4]
Stated to be more
specific than
EZM2302 and TP- A newer inhibitor with
064, inhibiting demonstrated activity
iCARM1 12.3 uM[7][8] H3R17me2a and in suppressing breast
H3R26me2a without cancer cell growth.[8]
affecting other histone  [10]
arginine methylation
markers.[8][9]
S A novel dual-targeting
Dual inhibitor of _ _
agent with potent anti-
CH-1 3.71nM CARM1 and HDAC2

(IC50 = 4.07 nM).

prostate cancer

activity.

Unraveling the CARM1 Signaling Pathway

CARML1 exerts its effects through the methylation of both histone and non-histone proteins,

influencing a wide array of cellular signaling pathways. Understanding this network is crucial for

interpreting the effects of CARML inhibition.
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Upstream Signals
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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